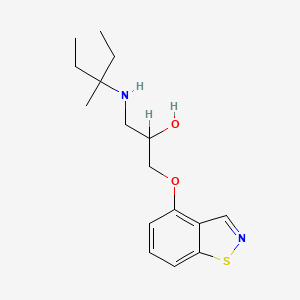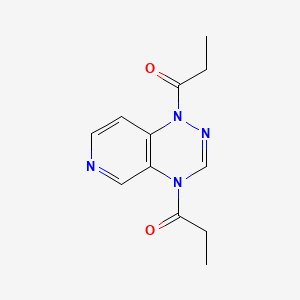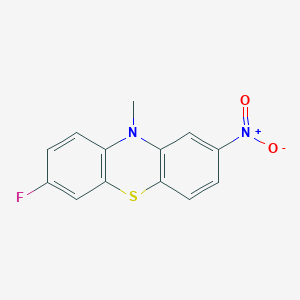
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 10th position, and a nitro group at the 2nd position on the phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine typically involves the Smiles rearrangement. This method includes the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. The reaction conditions often involve the use of sodium ethoxide in ethanol, followed by refluxing the mixture .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to ensure higher yields and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: this compound-5,5-dioxide (sulfone).
Reduction: 7-Fluoro-10-methyl-2-amino-10H-phenothiazine.
Applications De Recherche Scientifique
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its antimicrobial properties against a variety of bacterial and fungal strains.
Medicine: Investigated for its potential use as an antipsychotic, anti-inflammatory, and anticancer agent.
Industry: Employed in the development of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
10H-phenothiazine: The parent compound without the fluorine, methyl, and nitro substitutions.
7-Fluoro-10H-phenothiazine: Lacks the nitro and methyl groups.
10-Methyl-2-nitro-10H-phenothiazine: Lacks the fluorine substitution.
Uniqueness: 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine is unique due to the combined presence of the fluorine, methyl, and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its antimicrobial activity .
Propriétés
Numéro CAS |
79226-45-2 |
|---|---|
Formule moléculaire |
C13H9FN2O2S |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
7-fluoro-10-methyl-2-nitrophenothiazine |
InChI |
InChI=1S/C13H9FN2O2S/c1-15-10-4-2-8(14)6-13(10)19-12-5-3-9(16(17)18)7-11(12)15/h2-7H,1H3 |
Clé InChI |
WMAJRBLGUJUFGX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
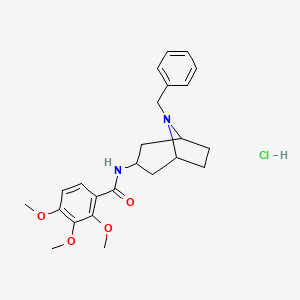
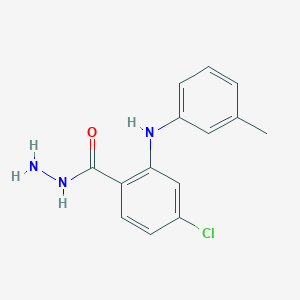



![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
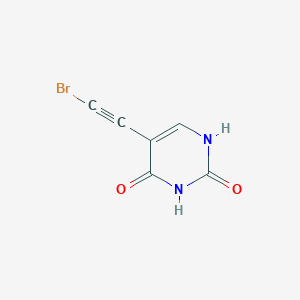
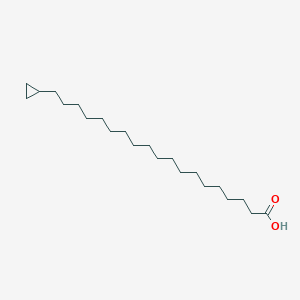
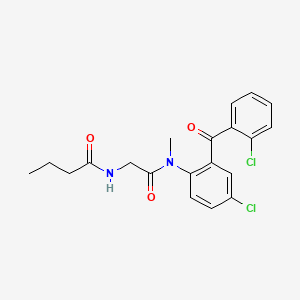

![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
